molecular formula C13H16Cl2N2O4S B2513964 Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate CAS No. 914234-62-1

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate

Cat. No. B2513964
CAS RN: 914234-62-1
M. Wt: 367.24
InChI Key: VIJYWNYRLCDKRB-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylpiperazine derivatives, which have been found to have various biological activities. DSP-4 has been extensively studied for its effects on the central nervous system, particularly on the noradrenergic system.

Scientific Research Applications

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate has been used extensively in scientific research as a tool to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has been shown to selectively deplete noradrenergic neurons in the brain, leading to a decrease in norepinephrine levels. This has been used to study the effects of noradrenergic signaling on behavior, cognition, stress, and various neuropsychiatric disorders such as depression, anxiety, and schizophrenia.

Mechanism Of Action

The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate involves its selective toxicity towards noradrenergic neurons. Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate is taken up by noradrenergic neurons via the norepinephrine transporter, where it is then metabolized into a reactive intermediate that selectively damages the neurons. This results in a decrease in norepinephrine levels, which can lead to various physiological and behavioral changes.
Biochemical and Physiological Effects:
Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to decrease norepinephrine levels in the brain, which can lead to changes in behavior, cognition, and stress response. It has also been shown to affect various other neurotransmitters, such as dopamine and serotonin, and to have effects on cardiovascular and immune function.

Advantages And Limitations For Lab Experiments

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate has several advantages for lab experiments, such as its selectivity towards noradrenergic neurons, its ability to induce long-lasting effects, and its relatively low toxicity. However, there are also some limitations to its use, such as the potential for off-target effects, the need for careful dosing and timing, and the difficulty of interpreting results due to the complex interactions between different neurotransmitter systems.

Future Directions

There are several future directions for research on Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate. One area of interest is the role of the noradrenergic system in various neuropsychiatric disorders, such as depression, anxiety, and PTSD. Another area of interest is the interactions between the noradrenergic system and other neurotransmitter systems, such as dopamine and serotonin. Additionally, there is a need for further development of more selective and potent noradrenergic toxins that can be used to study the noradrenergic system with greater precision.

Synthesis Methods

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate can be synthesized by reacting 2,4-dichlorobenzene with piperazine and then treating the resulting compound with ethyl chloroformate and sodium hydride. The yield of Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate is typically around 50%, and the purity can be increased by recrystallization.

properties

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJYWNYRLCDKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate

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